BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to CK2 Inhibitor
"Compound 14"

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest |

Compound Name: CK2-IN-14
Cat. No.: B15542664
Get Quote
\ J

This technical guide provides a comprehensive overview of the chemical structure, properties,
and biological activity of a potent Casein Kinase 2 (CK2) inhibitor, frequently cited in scientific
literature as "compound 14." Due to the non-standardized nomenclature, this guide will focus
on the most extensively characterized molecule referred to as "compound 14," a 4,5,6,7-
tetrabromobenzotriazole (TBB) derivative, while also presenting data on other inhibitors
designated with the same number to provide a comparative landscape for researchers.

Core Compound Profile: The TBB-Derivative (CK2-
IN-14)

The primary subject of this guide is a novel derivative of 4,5,6,7-tetrabromobenzotriazole, which
will be referred to as CK2-IN-14 (TBB Derivative) for clarity. This compound has been
characterized as a potent and selective inhibitor of human protein kinase CK2.

Chemical Structure and Properties

CK2-IN-14 (TBB Derivative) is synthesized through a Cu(l)-catalyzed azide-alkyne 1,3-dipolar
cycloaddition (CUAAC), commonly known as "click chemistry"[1]. The core structure consists of
a 4,5,6,7-tetrabromobenzotriazole scaffold linked to a substituted triazole ring.
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Caption: Chemical structure of CK2-IN-14 (TBB Derivative).

Table 1: Chemical Properties of CK2-IN-14 (TBB Derivative) and Parent Compound

Property Value Source

CK2-IN-14 (TBB Derivative)

Molecular Formula C12H10Br4N7 Calculated
Molecular Weight 607.98 g/mol Calculated
4,5,6,7-

Tetrabromobenzotriazole

(Parent Compound)

Molecular Formula C6HBr4aN3 PubChem CID: 1694

Molecular Weight 434.71 g/mol PubChem CID: 1694

4.5,6,7-tetrabromo-1H-
IUPAC Name ] PubChem CID: 1694
benzotriazole

INChl=1S/C6HBr4N3/c7-1-
InChl 2(8)4(10)6-5(3(1)9)11-13-12-  PubChem CID: 1694
6/h(H,11,12,13)

OMZYUVOATZSGJY-
InChlKey PubChem CID: 1694
UHFFFAOYSA-N

C1=C(C2=C(C(=C1Br)Br)N=N
SMILES PubChem CID: 1694
N2)Br

Comparative Analysis of "Compound 14" CK2
Inhibitors

Several distinct chemical entities have been designated as "compound 14" in the literature. The
following table summarizes their quantitative inhibitory data to facilitate comparison.

Table 2: Quantitative Inhibitory Data for Various "Compound 14" CK2 Inhibitors
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Compound Chemical Potency
. . Target Assay Type . Reference
Designation Class (IC50 / Ki)
4,5,6,7-
CK2-IN-14 _ _
Tetrabromobe Radiometric )
(TBB ) Human CK2a ] Ki=0.13 uyM [1]
o nzotriazole Kinase Assay
Derivative) o
derivative
Compound
Indazole ADP-Glo™
14 (Indazole- o Human CK2a ) IC50=25nM [2]
derivative Kinase Assay
based)
Compound
14 Naphthyridine NanoBRET™
o o Human CK2a IC50<22nM  [3]
(Naphthyridin  derivative Assay
e-based)
Compound o-
X-ray
14 (o- hydroxybenz ) )
Human CK2a  crystallograp Failed to bind  [4]
hydroxybenz ene
o hy
ene) derivative
Compound
oD pocket - -
14 (PDB: o Human CK2a  Not specified Not specified [5]
inhibitor
50TR)

Experimental Protocols

The following sections detail the generalized experimental methodologies for the synthesis,

biological evaluation, and structural analysis of CK2 inhibitors, with specific relevance to CK2-
IN-14 (TBB Derivative).

Synthesis of CK2-IN-14 (TBB Derivative)

The synthesis of the TBB-derivative "compound 14" is achieved through a multi-step process

culminating in a Copper(l)-catalyzed Azide-Alkyne Cycloaddition (CUAAC) reaction.
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Starting Materials

4,5,6,7-Tetrabromo-1H-benzo[d][1,2,3]triazole ‘~

Alkylation Intermediate Synthesis
B Final Product Synthesis (Click Chemistry)
Propargyl Bromide 77*»{ 1-(Prop-2-yn-1-y)-4,5,6,7-tetrabromo-1H-benzo[d][1 2 3Jtriazole (——— |
{-Cul)-catalyzed Azide-Alkyne Cycloaddition (CUAAC) 3 CK2-IN-14 (TBB D
- Nucleophilic Substitution i

[—

|

1,4-Dibromobutane

Click to download full resolution via product page
Caption: General workflow for the synthesis of CK2-IN-14 (TBB Derivative).
Methodology:

o Synthesis of Alkynyl Intermediate: 4,5,6,7-Tetrabromo-1H-benzo[d][1][3][6]triazole is reacted
with propargyl bromide in the presence of a base (e.g., K2CO3) in a suitable solvent (e.qg.,
DMF) to yield 1-(prop-2-yn-1-yl)-4,5,6,7-tetrabromo-1H-benzo[d][1][3][6]triazole.

» Synthesis of Azide Intermediate: 1,4-Dibromobutane is reacted with sodium azide in a polar
aprotic solvent (e.g., DMSO) to produce 1-azido-4-bromobutane.

e Click Chemistry: The alkynyl and azide intermediates are then reacted in the presence of a
Cu(l) catalyst (e.g., CuSO4 and sodium ascorbate) in a solvent mixture (e.g., tBuOH/water)
to yield the final product, CK2-IN-14 (TBB Derivative).

Radiometric Kinase Assay for CK2 Inhibition

The inhibitory activity of the compounds against the human CK2 catalytic subunit (CK2a) is
determined using a radiometric assay that measures the incorporation of radiolabeled
phosphate from [y-33P]ATP into a specific peptide substrate.
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Methodology:

» Reaction Mixture Preparation: A reaction mixture is prepared containing assay buffer (e.g.,
50 mM Tris-HCI pH 7.5, 100 mM NacCl, 10 mM MgCI2, 1 mM DTT), the peptide substrate
(e.g., RRRADDSDDDDD), and the CK2a enzyme.

e Inhibitor Addition: The test compounds, dissolved in DMSO, are added to the reaction
mixture at various concentrations. A control reaction with DMSO alone is also prepared.

e Initiation of Reaction: The kinase reaction is initiated by the addition of [y-33P]ATP.
¢ Incubation: The reaction is incubated at 30°C for a specified time (e.g., 10 minutes).

o Termination and Detection: The reaction is terminated by spotting the mixture onto
phosphocellulose paper. The paper is then washed to remove unincorporated [y-33P]ATP.
The amount of incorporated radioactivity is quantified using a scintillation counter.

» Data Analysis: The percentage of inhibition is calculated relative to the control, and IC50 or
Ki values are determined by fitting the data to a dose-response curve.

X-ray Crystallography of CK2a in Complex with Inhibitor

The structural basis of inhibition is determined by solving the crystal structure of the CK2a
catalytic domain in complex with the inhibitor.

Methodology:

¢ Protein Expression and Purification: The human CK2a catalytic subunit is expressed in a
suitable expression system (e.g., E. coli) and purified to homogeneity using chromatography
techniques.

» Crystallization: The purified CK2a is co-crystallized with the inhibitor by mixing the protein
and a molar excess of the compound. Crystallization is typically achieved using the hanging
drop vapor diffusion method at a constant temperature. The crystallization solution contains
a precipitant (e.g., PEG) and a buffer.

o Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray
diffraction data are collected at a synchrotron source.
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» Structure Determination and Refinement: The structure is solved by molecular replacement
using a known CK2a structure as a search model. The inhibitor is then built into the electron
density map, and the complex is refined to produce the final atomic model.

CK2 Signaling Pathway and Inhibition

Protein kinase CK2 is a pleiotropic, constitutively active serine/threonine kinase that plays a
crucial role in various cellular processes, including cell growth, proliferation, and apoptosis. Its
dysregulation is implicated in several diseases, particularly cancer. CK2 exerts its effects by
phosphorylating a vast number of substrates, thereby modulating multiple signaling pathways.
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Caption: Overview of CK2 signaling pathways and the point of intervention for CK2-IN-14.

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b15542664/docs?utm_src=pdf-body-img#an-in-depth-technical-guide-to-ck2-inhibitor-compound-14
https://www.benchchem.com/product/b15542664/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-ck2-inhibitor-compound-14
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542664?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

CK2 inhibitors, such as the various "compound 14" molecules, act by binding to the ATP-
binding site of the CK2a catalytic subunit, thereby preventing the phosphorylation of its
downstream substrates. This inhibition leads to the downregulation of pro-survival and
proliferative signaling pathways, ultimately inducing apoptosis and inhibiting cell growth in
cancer cells.

Conclusion

The designation "compound 14" has been used for several distinct CK2 inhibitors. This guide
has focused on the most comprehensively studied of these, a 4,5,6,7-tetrabromobenzotriazole
derivative, providing details on its structure, chemical properties, and biological activity. The
comparative data presented for other "compound 14" inhibitors highlights the diversity of
chemical scaffolds that can achieve potent CK2 inhibition. The provided experimental
methodologies and signaling pathway diagrams offer a valuable resource for researchers in the
field of drug discovery and cancer biology who are interested in targeting the CK2 kinase.
Further research and standardized nomenclature will be crucial for the continued development
and evaluation of these promising therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [An In-depth Technical Guide to CK2 Inhibitor
"Compound 14"]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15542664/docs#an-in-depth-technical-guide-to-ck2-
inhibitor-compound-14]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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